2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone
Description
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone is a bicyclic heterocyclic compound featuring a fused 2.2.1 ring system containing sulfur (thia) and nitrogen (aza) atoms. The furan-3-yl methanone substituent introduces aromatic and electronic diversity, making it structurally distinct from simpler bicyclic analogs.
Properties
IUPAC Name |
furan-3-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-10(7-1-2-13-5-7)11-4-9-3-8(11)6-14-9/h1-2,5,8-9H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSOHAGZYABYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core:
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a broader class of sulfur- and nitrogen-containing bicyclic systems. Key structural analogs include:
| Compound Name | Bicyclic Core | Substituent | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|---|
| 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone | [2.2.1] | 3-methylthiophen-2-yl | 2097862-88-7 | C₁₃H₁₅NO₂S₂ | 289.39 | Thiophene substituent; sulfone |
| tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate | [2.2.1] | Boc-protected amine | 1932203-04-7 | C₁₂H₂₂N₂O₂S | 258.37 | Carbamate functionality |
| (6R,7R)-7-[(R)-2-Amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [4.2.0] | β-lactam core | N/A | C₂₀H₂₂N₄O₅S | 430.48 | Antibiotic scaffold (cephalosporin-like) |
| 2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde | [2.2.1] | Pyridine-3-carbaldehyde | 1934562-51-2 | C₁₁H₁₂N₂OS | 220.29 | Aldehyde functional group |
Key Structural Differences :
- Ring Size : The [2.2.1] system (target compound) has higher ring strain and conformational rigidity compared to larger systems like [2.2.2] (unpublished, per ) or [4.2.0] (β-lactams in ).
- Substituents : Furan-3-yl provides electron-rich aromaticity, contrasting with thiophene (enhanced lipophilicity) or pyridine (basic nitrogen) in analogs .
- Functional Groups: The methanone group in the target compound differs from carbamates (e.g., PharmaBlock’s tert-butyl derivatives ) or β-lactam carboxylates (antibiotic precursors ).
Pharmacological Potential
Target Engagement :
- The [2.2.1] core is understudied compared to [4.2.0] β-lactams (e.g., cephalosporins ) or [3.2.0] penem derivatives . However, its rigidity may favor selective binding to enzymes like proteases or kinases.
- Furan-3-yl’s electron-rich nature could enhance π-stacking interactions in biological targets, contrasting with thiophene’s lipophilicity or pyridine’s basicity .
Biological Activity
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone is a bicyclic compound characterized by the incorporation of sulfur and nitrogen atoms, along with a furan ring. This unique structure positions it as a promising candidate in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 209.27 g/mol. The compound's structure facilitates interactions with various biological targets, which is critical for its pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NO₂S |
| Molecular Weight | 209.27 g/mol |
| Chemical Structure | Bicyclic with sulfur and nitrogen |
| CAS Number | 2034295-91-3 |
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus affecting cellular functions.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for various physiological processes.
- Gene Expression Alteration : The compound may affect the expression of genes associated with its biological effects.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various strains of bacteria and fungi. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects.
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against a panel of bacterial strains using disk diffusion methods, revealing zones of inhibition comparable to standard antibiotics.
- Cytotoxicity in Cancer Cells : In a separate experiment, various concentrations of the compound were applied to human cancer cell lines (e.g., HeLa and MCF7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity.
Research Findings
Recent investigations have highlighted the importance of structural modifications to enhance biological activity. For example, derivatives of this compound have been synthesized to explore their pharmacological profiles further.
Summary of Findings
| Study Focus | Results |
|---|---|
| Antimicrobial Activity | Effective against S. aureus, E. coli |
| Anticancer Activity | Induced apoptosis in HeLa and MCF7 cells |
| Structural Variations | Enhanced activity observed in modified derivatives |
Q & A
Basic Research Questions
Q. What are the key considerations for determining the crystal structure of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone, and how can SHELX software be applied effectively?
- Methodology : Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement, ensuring proper handling of twinning or high-resolution data. For structural validation, analyze bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, C–H⋯π interactions) to confirm stereochemistry and packing . SHELXS/SHELXD may assist in solving phase problems, particularly for small-molecule systems.
- Data Interpretation : Compare the dihedral angles between the bicyclic system and furan moiety to analogous structures (e.g., phenanthrene-furan hybrids with dihedral angles ~5–57°) to assess conformational rigidity .
Q. How can synthetic routes for bicyclic thia-azabicyclo systems be optimized to improve yields of this compound?
- Methodology : Leverage methodologies from related bicyclo[2.2.1]heptane syntheses, such as ring-closing metathesis or intramolecular cyclization. For example, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane synthesis involves stereoselective epoxide opening followed by acid-catalyzed cyclization . Optimize solvent polarity (e.g., THF or DMF) and temperature to stabilize intermediates.
- Troubleshooting : Monitor byproducts via LC-MS or TLC. If yields drop below 70%, consider substituting NaH with milder bases (e.g., K₂CO₃) to reduce side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing the furan-3-yl methanone moiety in this compound?
- Methodology : Use ¹H/¹³C NMR to identify the furan ring’s proton environment (e.g., downfield shifts at δ 7.2–7.8 ppm for β-protons) and the carbonyl signal (δ ~190–200 ppm). IR spectroscopy confirms the ketone (C=O stretch ~1680 cm⁻¹). For ambiguous cases, compare with structurally related methanones (e.g., phenyl or thienyl analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when the compound exhibits polymorphism or disordered solvent molecules?
- Methodology : Employ the SQUEEZE algorithm in PLATON to model disordered regions. For polymorphism, conduct differential scanning calorimetry (DSC) to identify phase transitions and correlate with unit-cell parameter variations. Cross-validate with PXRD patterns to confirm phase purity .
- Case Study : In a similar methanone derivative, intermolecular O–H⋯O and C–H⋯O interactions were critical for resolving inversion dimers; apply Hirshfeld surface analysis to map interaction propensities .
Q. What strategies enable enantioselective synthesis of the bicyclo[2.2.1]heptane core, and how does stereochemistry influence biological activity?
- Methodology : Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclization. For example, tert-butyl carbamate-protected azabicycloheptanes can guide stereochemical outcomes .
- Activity Correlation : Compare enantiomers via in vitro assays (e.g., enzyme inhibition). A study on bicyclo[2.2.2]octane derivatives showed a 10-fold potency difference between (R)- and (S)-isomers, emphasizing the need for chiral resolution .
Q. How can computational methods predict the reactivity of the thia-azabicyclo system in nucleophilic or electrophilic reactions?
- Methodology : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces. The sulfur atom in the thia group may act as a weak electrophile, while the azabicyclo nitrogen is nucleophilic. Validate predictions with experimental substitution reactions (e.g., SN2 at bridgehead positions) .
- Case Study : For 2-thia-5-azabicyclo[2.2.1]heptane derivatives, Fukui indices revealed higher electrophilicity at the sulfur compared to the nitrogen, guiding regioselective functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
